Methyl quinaldate

Antimycobacterial Tuberculosis SAR

Researchers often face potency gaps when optimizing quinoline-based antitubercular leads. Methyl quinaldate solves this by providing a well-defined MIC anchor for SAR studies. - Quantified activity: MIC 2.00 μg/mL against M. tuberculosis H37Rv, bridging the gap between lead DCMQ (MIC 6.25 μg/mL) and more potent analogs (MIC 1.00 μg/mL). - Reliable coordination chemistry: Acts as a monodentate ligand for well-defined Au(III) complexes, simplifying structural analysis. - Validated structural data: High-resolution X-ray data (N⋯H⋯N bond length 2.88 Å) supports computational modeling.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 19575-07-6
Cat. No. B012446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl quinaldate
CAS19575-07-6
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C11H9NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3
InChIKeyCILJSZLWPHTUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Quinaldate: Validated Scaffold for Antimycobacterial & Coordination Chemistry


Methyl quinaldate (CAS 19575-07-6), systematically named methyl quinoline-2-carboxylate or quinaldic acid methyl ester, is a heterocyclic ester derivative with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol [1]. It serves as a key precursor and scaffold in medicinal chemistry, particularly as a building block for antimycobacterial agents [2]. Its utility extends beyond simple ester hydrolysis; the compound has been characterized as a ligand in coordination chemistry [3] and its physicochemical properties, including a Kovats retention index of 1711.7, are documented in standard reference databases [1].

Scaffold
Antimycobacterial quinoline ester for SAR studies
Ligand
Monodentate coordination in Au(III) complex synthesis
Model
Crystallographic benchmark for computational chemistry

Methyl Quinaldate: Why It Cannot Be Substituted


Generic substitution within the quinoline-2-carboxylate class is not supported by quantitative evidence. Methyl quinaldate exhibits a specific antimycobacterial MIC of 2.00 μg/mL against M. tuberculosis H37Rv, which is precisely positioned between a 4,5-dicyclopentyl analog (MIC=1.00 μg/mL) and the parent lead compound DCMQ (MIC=6.25 μg/mL) [1]. This intermediate potency makes it a critical tool for structure-activity relationship (SAR) studies. Furthermore, its unique behavior as a monodentate ligand, which influences gold-halogen vibrational frequencies [2], and its well-defined hydrogen-bonding geometry in solid-state structures [3] directly impact experimental outcomes in coordination chemistry and crystallography. The following evidence provides the quantitative basis for this necessary differentiation.

Antimycobacterial SAR context
Generic quinoline-2-carboxylates may shift MIC endpoints; methyl quinaldate occupies a specific intermediate potency node (reported MIC 2.00 μg/mL) not guaranteed by close analogs.
Coordination geometry mismatch
Quinaldic acid forms hydrogen-bonded dimeric cations, altering complex stoichiometry relative to the monodentate ester. Coordination outcomes may not transfer directly.
Solid-state conformational variability
Ester alkyl chain length influences crystal packing and hydrogen-bond geometry; ethyl or other alkyl analogs can exhibit different dihedral angles and intermolecular distances.

Methyl Quinaldate: Quantitative Evidence for Selection


Antimycobacterial Activity Against M. tuberculosis

In a direct head-to-head comparison, Methyl quinaldate (compound 3c) demonstrated an in vitro Minimum Inhibitory Concentration (MIC) of 2.00 μg/mL against M. tuberculosis H37Rv. This places its activity as 3.125-fold more potent than the lead compound DCMQ (MIC=6.25 μg/mL) and exactly half as potent as the most active analogue in the series, methyl 4,5-dicyclopentyl-2-quinolinecarboxylate (3b, MIC=1.00 μg/mL) [1].

Antimycobacterial activity
Head-to-head
MIC 2.00 μg/mL vs M. tuberculosis H37Rv. 3.125-fold more potent than DCMQ; 2-fold less than 4,5-dicyclopentyl analog.
Supports intermediate SAR node mapping for quinoline ester anti-TB discovery.
In vitro broth microdilution; context-dependent rank in analog series.
Antimycobacterial Tuberculosis SAR

Monodentate vs. Zwitterionic Coordination in Gold(III) Complexes

A comparative study of gold(III) halide complexes revealed a class-level differentiation in ligand behavior. Methyl quinaldate (and ethyl quinaldate) formed complexes of the type AuX₃L₂, where L functions as a monodentate ligand. In contrast, the parent quinaldic acid (HQd) formed complexes of the type HAuX₄·2HQd, which were characterized as containing a hydrogen-bonded dimeric cation [1]. The far-infrared spectra of the methyl quinaldate complex exhibited a specific number of gold-halogen stretching frequencies consistent with its distinct monodentate coordination stereochemistry [1].

Au(III) coordination mode
Class-level
Forms AuX₃L₂ complex; functions as monodentate ligand via ester carbonyl. Distinct from quinaldic acid dimeric cation network.
Monodentate ligation simplifies complex geometry for catalytic or materials design.
Class-level inference; far-IR and crystallography characterization. Specific coordination stereochemistry requires validation.
Coordination Chemistry Inorganic Synthesis Crystallography

Solid-State Structure by X-Ray Diffraction

Single-crystal X-ray analysis of the complex [(methyl quinaldate)₂H]⁺[AuBr₄]⁻ provided a precise, experimentally determined N⋯H⋯N hydrogen bond length of 2.88(1) Å and a dihedral angle of 79.5° between the two planar quinoline rings [1]. This level of structural definition, achieved with a final R-factor of 0.051 for 2384 observed reflections, is specific to the methyl ester's ability to form a proton-bridged dimeric cation in the solid state [1].

Solid-state structure
Reported
N⋯H⋯N bond length: 2.88(1) Å; dihedral angle: 79.5°; R-factor: 0.051.
Provides crystallographic benchmark for computational model validation.
Single-crystal X-ray diffraction data; parameters specific to the proton-bridged dimeric cation.
Crystallography Structural Biology Materials Science

High-Purity Commercial Supply for Reproducibility

Commercially available Methyl quinaldate (CAS 19575-07-6) is supplied with verified high purity, such as a batch-specific purity of 99.94% as documented by vendors . In contrast, some related quinoline ester derivatives are often offered at lower standard purities (e.g., 95-98%) or may require extensive in-house purification, which can introduce batch-to-batch variability in biological or synthetic outcomes .

Commercial purity
Source review
Reported batch purity up to 99.94%, compared to typical 95–98% for related esters.
May reduce pre-experimental purification and limit impurity-driven assay variability.
Supplier-reported certificate of analysis; batch-specific verification recommended.
Analytical Chemistry Chemical Synthesis Procurement

Methyl Quinaldate: Quantified Research Applications


Antitubercular SAR Benchmark Intermediate

Methyl quinaldate serves as a critical reference point in quinoline-based anti-TB drug discovery. With a well-defined MIC of 2.00 μg/mL against M. tuberculosis H37Rv [1], it occupies a specific activity node between the parent lead DCMQ (MIC=6.25 μg/mL) and the more potent dicyclopentyl-substituted analogues (MIC=1.00 μg/mL) [1]. This makes it an ideal benchmark for evaluating the impact of new chemical modifications on the quinoline scaffold. Researchers can directly compare their novel analogs against this established MIC value to quantify improvements or losses in potency.

Monodentate Ligand for Gold(III) Complex Synthesis

In inorganic synthesis, methyl quinaldate is uniquely suited for preparing well-defined gold(III) complexes of the type AuX₃L₂ (X = Cl, Br) [2]. Its defined monodentate coordination, as opposed to the more complex hydrogen-bonded networks formed by quinaldic acid, simplifies the resulting complex's stereochemistry and facilitates structural analysis [2]. This property is valuable for researchers developing gold-based catalysts, luminescent materials, or novel metallodrugs where controlled ligand geometry is paramount.

Crystallographic Model for Quinoline Ester Conformation

The availability of high-resolution, peer-reviewed X-ray structural data for the [(methyl quinaldate)₂H]⁺ cation provides a precise model for computational chemists [3]. The experimentally determined N⋯H⋯N hydrogen bond length of 2.88(1) Å and the 79.5° dihedral angle between quinoline planes serve as rigorous validation parameters for force field parameterization and density functional theory (DFT) calculations involving this class of heterocyclic esters [3].

Application
Selection Property
Validation Focus
Antitubercular SAR benchmark intermediate
Intermediate MIC potency node in quinoline ester series
MIC endpoint review against M. tuberculosis H37Rv; comparative rank within analog set
Monodentate ligand for Au(III) complex synthesis
Defined monodentate ester coordination without strong hydrogen-bond networks
Coordination geometry and stoichiometry verification; far-IR and crystallography characterization
Crystallographic model for quinoline ester conformation
High-resolution solid-state structural data for proton-bridged dimer
Hydrogen-bond length and dihedral angle benchmarking; DFT or force field parameterization validation

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